An In-depth Technical Guide to 7-iodopyrazolo[1,5-a]pyrazin-4-amine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to 7-iodopyrazolo[1,5-a]pyrazin-4-amine: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-iodopyrazolo[1,5-a]pyrazin-4-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from publicly available data and the extensive literature on the broader class of pyrazolo[1,5-a]pyrazines and related nitrogen-containing fused heterocyclic systems. The insights provided are grounded in established chemical principles and aim to facilitate further research and development efforts.
Molecular Structure and Physicochemical Properties
7-iodopyrazolo[1,5-a]pyrazin-4-amine is a fused heterocyclic system comprising a pyrazole ring fused to a pyrazine ring, with an iodine atom and an amine group as key substituents.
Chemical Structure
The chemical structure of 7-iodopyrazolo[1,5-a]pyrazin-4-amine is characterized by the following features:
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Core Scaffold: A pyrazolo[1,5-a]pyrazine bicyclic system.
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Substituents:
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An iodine atom at position 7.
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An amine group at position 4.
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The structural representation and key identifiers are provided below.
Figure 1: Chemical Structure of 7-iodopyrazolo[1,5-a]pyrazin-4-amine
Physicochemical Data
The following table summarizes the key physicochemical properties of 7-iodopyrazolo[1,5-a]pyrazin-4-amine, primarily based on data from PubChem.[1] It is important to note that some of these values are predicted.
| Property | Value | Source |
| Molecular Formula | C₆H₅IN₄ | PubChem[1] |
| Molecular Weight | 259.96 g/mol | PubChem[1] |
| Canonical SMILES | C1=C2C(=NC=C(N2N=C1)I)N | PubChem[1] |
| InChI | InChI=1S/C6H5IN4/c7-5-3-9-6(8)4-1-2-10-11(4)5/h1-3H,(H2,8,9) | PubChem[1] |
| InChIKey | PSNGBUMCRSWJGB-UHFFFAOYSA-N | PubChem[1] |
| Predicted XlogP | 0.3 | PubChem[1] |
| Monoisotopic Mass | 259.9559 Da | PubChem[1] |
Proposed Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The proposed synthesis commences with the construction of the pyrazolo[1,5-a]pyrazin-4-amine core, which is then subjected to iodination.
Figure 2: Proposed high-level synthetic workflow.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed methodology and should be optimized and validated experimentally.
Step 1: Synthesis of Pyrazolo[1,5-a]pyrazin-4-amine
The synthesis of the pyrazolo[1,5-a]pyrazine core can be achieved through the condensation of a 3-aminopyrazole with a suitable 1,3-dielectrophile. A potential route involves the reaction of 3-aminopyrazole with a derivative of malononitrile or a related precursor to form the pyrazine ring.
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Reagents and Materials:
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3-Aminopyrazole
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Malononitrile dimer or a suitable equivalent
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An appropriate solvent (e.g., ethanol, DMF)
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A basic or acidic catalyst as needed
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Procedure:
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Dissolve 3-aminopyrazole in the chosen solvent in a round-bottom flask equipped with a reflux condenser.
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Add the malononitrile derivative to the solution.
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If required, add a catalytic amount of a suitable base (e.g., triethylamine) or acid.
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Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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The product may precipitate out of the solution or can be obtained by removal of the solvent under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield pyrazolo[1,5-a]pyrazin-4-amine.
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Step 2: Iodination of Pyrazolo[1,5-a]pyrazin-4-amine
Regioselective halogenation of pyrazolo[1,5-a]pyrimidine systems has been reported using N-halosuccinimides.[2] A similar approach is proposed for the iodination of the pyrazolo[1,5-a]pyrazine core.
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Reagents and Materials:
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Pyrazolo[1,5-a]pyrazin-4-amine
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N-Iodosuccinimide (NIS)
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A suitable solvent (e.g., acetonitrile, dichloromethane)
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Procedure:
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Dissolve pyrazolo[1,5-a]pyrazin-4-amine in the chosen solvent in a flask protected from light.
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Add N-Iodosuccinimide (NIS) portion-wise to the solution at room temperature. The stoichiometry may need to be optimized to achieve mono-iodination.
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Stir the reaction mixture at room temperature and monitor its progress by TLC.
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Once the starting material is consumed, quench the reaction with a solution of sodium thiosulfate.
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Extract the product with a suitable organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to obtain 7-iodopyrazolo[1,5-a]pyrazin-4-amine.
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Biological Context and Potential Applications
The pyrazolo[1,5-a]pyrimidine scaffold, a close structural analog of the pyrazolo[1,5-a]pyrazine core, is recognized as a "privileged structure" in medicinal chemistry.[3][4] Derivatives of this class of compounds have shown a wide range of biological activities, most notably as inhibitors of protein kinases.[5]
Potential as Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The pyrazolo[1,5-a]pyrimidine core has been incorporated into numerous kinase inhibitors targeting enzymes such as EGFR, B-Raf, and CDKs.[3] Given the structural similarity, 7-iodopyrazolo[1,5-a]pyrazin-4-amine and its derivatives are promising candidates for development as kinase inhibitors. The iodine atom at the 7-position offers a handle for further synthetic modifications, such as Suzuki or Sonogashira coupling reactions, to explore structure-activity relationships (SAR).
Figure 3: Hypothesized role as a kinase inhibitor in a signaling pathway.
Other Potential Therapeutic Areas
Beyond oncology, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for a variety of other therapeutic applications, including antiviral and anti-inflammatory activities.[6][7] Therefore, it is plausible that 7-iodopyrazolo[1,5-a]pyrazin-4-amine could also be explored for these indications.
Proposed Characterization Workflow
Once synthesized, a thorough characterization of 7-iodopyrazolo[1,5-a]pyrazin-4-amine is essential to confirm its structure and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR should be used to confirm the number and connectivity of protons in the molecule.
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¹³C NMR will verify the carbon skeleton.
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2D NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals.
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Mass Spectrometry (MS):
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High-resolution mass spectrometry (HRMS) will confirm the elemental composition and provide an accurate molecular weight.
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Melting Point:
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The melting point of the purified solid will serve as an indicator of its purity.
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Infrared (IR) Spectroscopy:
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IR spectroscopy can be used to identify the characteristic functional groups, such as the N-H stretches of the amine group.
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Conclusion
7-iodopyrazolo[1,5-a]pyrazin-4-amine represents a molecule of significant interest for medicinal chemistry and drug discovery. While direct experimental data is currently scarce, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation. The pyrazolo[1,5-a]pyrazine core is a promising scaffold, and the introduction of an iodine atom at the 7-position opens up avenues for further chemical exploration and the development of novel therapeutic agents. The proposed synthetic and characterization workflows offer a practical starting point for researchers aiming to investigate this compound and its derivatives.
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